![molecular formula C24H21FN4O3S B2693022 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105245-39-3](/img/structure/B2693022.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The molecular formula of the compound is C14H10F2N4O .
Synthesis Analysis
The compound was discovered and characterized as part of a study that identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The molecular formula of the compound is C14H10F2N4O .Chemical Reactions Analysis
The compound was evaluated in tier 1 DMPK assays and was found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Aplicaciones Científicas De Investigación
Antitubercular and Antibacterial Activities
The synthesis of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has shown promising results in antitubercular and antibacterial activities. These compounds, including derivatives similar in structure to the mentioned chemical, have been evaluated against tuberculosis and various bacterial strains. The studies involved molecular docking to understand the binding interactions, highlighting the potential of such compounds as potent agents against infectious diseases (Bodige et al., 2020).
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidines derivatives has identified these compounds as having significant anticancer and anti-5-lipoxygenase activities. This exploration underscores the therapeutic potential of the chemical structure in combating cancer and inflammation through the inhibition of specific pathways or enzymes involved in disease progression. The synthesis process and biological evaluation of these compounds offer insights into their mechanism of action and potential therapeutic applications (Rahmouni et al., 2016).
Molecular Interaction Studies
Investigations on similar compounds, focusing on their interaction with biological receptors, have been carried out to understand their potential as antagonists or inhibitors for specific receptors or enzymes. These studies include molecular docking and theoretical analyses to predict the efficacy of these compounds in targeting certain diseases or conditions. Such research is crucial in drug design and development, providing a foundation for creating more effective and selective therapeutic agents (Shim et al., 2002).
Fluorescent pH Sensor Development
The design and synthesis of heteroatom-containing organic fluorophores demonstrate the application of such chemical structures in creating fluorescent pH sensors. These sensors exhibit reversible emission changes in response to pH variations, making them valuable tools for analytical and diagnostic purposes. The research highlights the innovative use of chemical compounds in developing new materials for sensing technologies (Yang et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S/c1-15-22-18(24(30)27-20-10-6-5-9-19(20)25)13-21(16-7-3-2-4-8-16)26-23(22)29(28-15)17-11-12-33(31,32)14-17/h2-10,13,17H,11-12,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPSGDSFUYLOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.